molecular formula C7H8O3S B7828254 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Cat. No.: B7828254
M. Wt: 172.20 g/mol
InChI Key: LQTAAFIWISIMGP-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid or its derivatives.

  • Hydroxymethylation: The hydroxymethylation of thiophene-2-carboxylic acid involves the introduction of a hydroxymethyl group (-CH2OH) at the 5-position of the thiophene ring. This can be achieved using formaldehyde and a suitable catalyst.

  • Esterification: The resulting hydroxymethylated thiophene-2-carboxylic acid is then esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions at the thiophene ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups on the thiophene ring.

Scientific Research Applications

Chemistry: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, and this compound may be used in the development of new pharmaceuticals or agrochemicals. Medicine: Research is ongoing to explore the potential medicinal properties of thiophene derivatives, including their use as anti-inflammatory, antibacterial, and anticancer agents. Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(hydroxymethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but they often involve the modulation of biochemical processes within cells.

Comparison with Similar Compounds

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of thiophene.

  • Methyl 5-(hydroxymethyl)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of thiophene.

Uniqueness: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is unique due to its sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs (furan and pyrrole). This sulfur atom can influence the compound's reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTAAFIWISIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.430 g, 9.040 mmol) in anhydrous methanol (140 ml) concentrated sulfuric acid (88.7 mg, 0.904 mmol) was added, and the mixture was heated under reflux for 40 hrs. After cooling to 0° C., sodium carbonate (300 mg) was added, and the mixture was concentrated to about 50 ml under reduced pressure. Saturated brine was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.444 g, yield 92.7%) as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
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